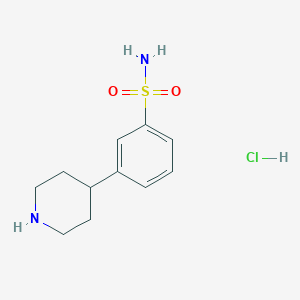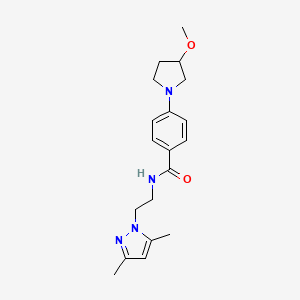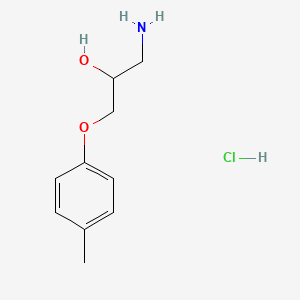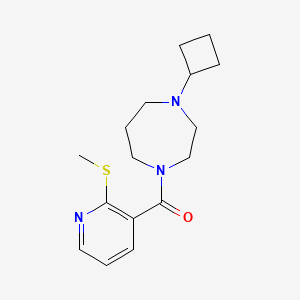
N-(cyclohexylmethyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyclohexylmethyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as CPI-444 and is a potent and selective inhibitor of the adenosine A2A receptor.
Mécanisme D'action
The mechanism of action of N-(cyclohexylmethyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide involves the inhibition of the adenosine A2A receptor, which is a G protein-coupled receptor that is expressed on immune cells and tumor cells. By inhibiting this receptor, the compound can modulate immune responses and inhibit tumor growth.
Biochemical and Physiological Effects:
N-(cyclohexylmethyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide has been shown to have several biochemical and physiological effects. The compound can modulate immune responses by inhibiting the production of pro-inflammatory cytokines and increasing the activity of immune cells such as T cells and natural killer cells. In addition, the compound can inhibit tumor growth by inducing apoptosis and inhibiting angiogenesis.
Avantages Et Limitations Des Expériences En Laboratoire
N-(cyclohexylmethyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide has several advantages for lab experiments. The compound is highly selective for the adenosine A2A receptor and has low toxicity, which makes it an ideal candidate for in vitro and in vivo studies. However, the compound has limited solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on N-(cyclohexylmethyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide. One potential direction is to study the compound's potential applications in the treatment of autoimmune disorders such as rheumatoid arthritis and multiple sclerosis. Another direction is to investigate the compound's effects on immune responses in infectious diseases such as HIV and tuberculosis. Additionally, further research is needed to optimize the synthesis of the compound and improve its solubility for use in experiments.
Méthodes De Synthèse
The synthesis of N-(cyclohexylmethyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide involves a multi-step process that includes the reaction of 3-cyclopropyl-6-oxo-1,4-dihydropyridazine-1-carboxylic acid with cyclohexylmethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with acetic anhydride to yield the final product.
Applications De Recherche Scientifique
N-(cyclohexylmethyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide has been extensively studied for its potential applications in the treatment of various diseases such as cancer, autoimmune disorders, and infectious diseases. The compound has been shown to inhibit the adenosine A2A receptor, which is involved in regulating immune responses and tumor growth.
Propriétés
IUPAC Name |
N-(cyclohexylmethyl)-2-(3-cyclopropyl-6-oxopyridazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c20-15(17-10-12-4-2-1-3-5-12)11-19-16(21)9-8-14(18-19)13-6-7-13/h8-9,12-13H,1-7,10-11H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABMDCGFKBCBDCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC(=O)CN2C(=O)C=CC(=N2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclohexylmethyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(((1-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)amino)phenyl)acetamide](/img/structure/B2971278.png)
![4-(4-Methylphenoxy)-6-[(4-methylphenyl)sulfanyl]-2-phenylpyrimidine](/img/structure/B2971279.png)


![4-Chloro-6-(4-chlorophenyl)thieno[3,2-d]pyrimidine](/img/structure/B2971286.png)



![3-(3-Methoxyphenoxy)-4-(3-methoxyphenyl)-1-[4-(morpholin-4-yl)butyl]azetidin-2-one](/img/structure/B2971293.png)
![8-chloro-3-(3-chlorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2971295.png)
![2-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1,3-thiazole](/img/structure/B2971298.png)
![Diethyl 5-(2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamido)isophthalate](/img/structure/B2971299.png)

![N-(4-ethoxyphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2971301.png)